Bicyclo[4.3.1]deca-2,4,7-triene Bicyclo[4.3.1]deca-2,4,7-triene
Brand Name: Vulcanchem
CAS No.: 61096-24-0
VCID: VC19528769
InChI: InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2
SMILES:
Molecular Formula: C10H12
Molecular Weight: 132.20 g/mol

Bicyclo[4.3.1]deca-2,4,7-triene

CAS No.: 61096-24-0

Cat. No.: VC19528769

Molecular Formula: C10H12

Molecular Weight: 132.20 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[4.3.1]deca-2,4,7-triene - 61096-24-0

Specification

CAS No. 61096-24-0
Molecular Formula C10H12
Molecular Weight 132.20 g/mol
IUPAC Name bicyclo[4.3.1]deca-2,4,7-triene
Standard InChI InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2
Standard InChI Key IPHNNDYZYRCURV-UHFFFAOYSA-N
Canonical SMILES C1C=CC2CC1C=CC=C2

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Nomenclature

Bicyclo[4.3.1]deca-2,4,7-triene belongs to the bicyclic hydrocarbon family, featuring a 10-membered carbon skeleton with two fused rings: a seven-membered ring (bridgehead atoms at positions 1 and 5) and a four-membered ring (bridgehead atoms at positions 1 and 6) . The IUPAC name bicyclo[4.3.1]deca-2,4,7-triene reflects its bridge lengths (4, 3, and 1 carbons) and the positions of unsaturation . Key structural identifiers include:

  • SMILES: C1C=CC2CC1C=CC=C2\text{C1C=CC2CC1C=CC=C2}

  • InChIKey: IPHNNDYZYRCURV-UHFFFAOYSA-N\text{IPHNNDYZYRCURV-UHFFFAOYSA-N}

  • CAS Registry Number: 61096-24-0 .

The compound’s planar geometry and conjugated double bonds contribute to its stability and reactivity, enabling participation in cycloaddition and electrophilic substitution reactions .

Computed Physicochemical Properties

PubChem-derived data reveal critical properties influencing its behavior in synthetic and biological systems :

PropertyValue
Molecular Weight132.20 g/mol
XLogP33.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0
Topological Polar Surface Area0 Ų
Rotatable Bond Count0

The low polar surface area and high hydrophobicity (XLogP3=3.2\text{XLogP3} = 3.2) suggest favorable membrane permeability, a trait relevant to drug design .

Synthetic Methodologies and Reaction Pathways

Oxidative Rearrangement of Bicyclo[4.2.2]deca-2,4,7,9-tetraenes

A primary synthesis route involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes using electrophilic reagents like m-chloroperbenzoic acid (mCPBA) . This reaction proceeds via epoxidation followed by skeletal isomerization, yielding bicyclo[4.3.1]deca-2,4,7-triene derivatives (Figure 1). For example, treatment of 7-substituted tetraenes with mCPBA generates tricyclic epoxides and bicyclic diols, depending on the substituent’s electronic and steric effects .

Stereoselective Functionalization

Studies on the bicyclo[4.3.1]decatetraenyl anion demonstrate exo stereoselectivity during electrophilic attacks, attributed to the anion’s distorted geometry . This selectivity enables precise functionalization at the bridgehead positions, facilitating the synthesis of derivatives with tailored biological activities .

Applications in Organic Synthesis and Material Science

Precursor for Natural Product Analogs

The bicyclo[4.3.1]decane framework is a key structural motif in natural products like caryolane and vibsanines . Functionalization at the bridgehead positions enables the synthesis of analogs with modified bioactivity, aiding drug discovery efforts .

Material Science Applications

Conjugated double bonds and rigidity make bicyclo[4.3.1]deca-2,4,7-triene a candidate for organic semiconductors and liquid crystals. Its derivatives’ electronic properties are tunable via substituent incorporation, offering potential in optoelectronic devices.

Comparative Analysis with Related Bicyclic Compounds

CompoundKey FeaturesReactivity/Bioactivity
Bicyclo[4.2.2]deca-2,4,7-trieneLess stable; precursor for rearrangementsLower cytotoxicity
Bicyclo[5.3.0]decaneNo conjugation; limited applicationsSynthetic intermediate
Tricyclo[9.4.0.05,10^{5,10}]decaneComplex structure; high strainNiche applications in catalysis

Bicyclo[4.3.1]deca-2,4,7-triene outperforms analogs in stability and versatility due to its conjugated system .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis using chiral catalysts to access optically pure derivatives for pharmacological testing .

Computational Modeling

Density functional theory (DFT) studies predict reaction pathways and regioselectivity, guiding the design of novel derivatives with enhanced bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator